Potassium;tri(butan-2-yl)boranuide

Catalog No.
S1941759
CAS No.
54575-49-4
M.F
C12H28BK
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium;tri(butan-2-yl)boranuide

CAS Number

54575-49-4

Product Name

Potassium;tri(butan-2-yl)boranuide

IUPAC Name

potassium;tri(butan-2-yl)boranuide

Molecular Formula

C12H28BK

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N

SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]
  • Strong Hydride Donor: K-Selectride possesses a highly reactive hydride ion (H⁻) that can efficiently reduce various functional groups in organic molecules []. This makes it a valuable tool for researchers studying transformations involving carbonyl compounds, imines, epoxides, and unsaturated bonds [].
  • Stereoselective Reductions: K-Selectride exhibits stereoselectivity in certain reduction reactions, meaning it preferentially reacts with one face of a molecule over the other []. This property is crucial for synthesizing chiral compounds, which are essential in many pharmaceutical applications [].
  • Regioselective Reactions: K-Selectride can achieve regioselectivity in some reactions, targeting specific sites within a molecule for reduction []. This control over reaction pathways allows researchers to tailor the outcome of a synthesis.

These characteristics make K-Selectride a versatile reagent employed in various areas of scientific research, including:

  • Organic Synthesis: K-Selectride is a mainstay in organic synthesis for reducing ketones, aldehydes, and imines to their corresponding alcohols and amines [, ]. It also finds application in the reduction of epoxides to alcohols and the hydroboration of alkenes and alkynes [].
  • Medicinal Chemistry: The stereoselective nature of K-Selectride reductions makes it valuable for synthesizing chiral drugs and drug candidates []. Its ability to target specific functional groups within complex molecules further aids in the development of new pharmaceuticals.
  • Organometallic Chemistry: K-Selectride can be used to generate transition metal hydride complexes, which act as catalysts in various organic transformations [].

Potassium;tri(butan-2-yl)boranuide is a white crystalline solid with the molecular formula C12H28BK and a molecular weight of 221.25200 g/mol . It is also known as potassium tri-sec-butylborohydride or K-Selectride in commercial settings . This compound is soluble in polar solvents and exhibits high reactivity and selectivity in

K-Selectride acts as a nucleophilic hydride donor. The hydride anion (H⁻) on the boron atom serves as the reactive species, readily transferring to electron-deficient carbonyl groups. The bulky sec-butyl groups create a steric environment that favors less hindered reaction sites, leading to its selectivity.

K-Selectride is a highly reactive compound and poses several safety concerns:

  • Flammability: K-Selectride solutions are flammable and can ignite upon contact with air or moisture.
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage.
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas.

Potassium;tri(butan-2-yl)boranuide is primarily used as a reducing agent in organic synthesis. Its reactivity is similar to other borohydride compounds, but with enhanced selectivity due to the presence of the bulky sec-butyl groups. Some notable reactions include:

  • Ketone reduction: It can selectively reduce ketones to alcohols, often with high stereoselectivity.
  • Aldehyde reduction: This compound can reduce aldehydes to primary alcohols.
  • Conjugate reduction: It can perform 1,4-reduction of α,β-unsaturated carbonyl compounds.

The synthesis of potassium;tri(butan-2-yl)boranuide typically involves the reaction of potassium borohydride with sec-butanol or a related alkyl source. The exact synthetic route may vary depending on the desired purity and scale of production. Commercial preparations often involve proprietary methods to ensure high purity and stability of the final product.

Potassium;tri(butan-2-yl)boranuide finds extensive use in organic synthesis due to its high reactivity and selectivity. Some key applications include:

  • Stereoselective reductions: It is particularly useful in the synthesis of chiral alcohols from ketones.
  • Natural product synthesis: The compound is employed in the total synthesis of complex natural products.
  • Pharmaceutical intermediates: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Fine chemical production: Various fine chemicals are synthesized using this reagent as a key reducing agent.

Interaction studies involving potassium;tri(butan-2-yl)boranuide primarily focus on its reactivity with various functional groups in organic molecules. These studies help in understanding the selectivity and mechanism of reduction reactions. Additionally, investigations into its interactions with transition metals and other elements contribute to the development of new catalytic systems and synthetic methodologies.

Similar Compounds: Comparison and Uniqueness

Several compounds share similarities with potassium;tri(butan-2-yl)boranuide, including:

  • Sodium;tri(butan-2-yl)boranuide: This sodium analog has a molecular formula of C12H28BNa and a molecular weight of 206.15 g/mol. It exhibits similar reducing properties but may differ in solubility and reactivity.
  • Potassium borohydride: A simpler borohydride compound, it is less selective in reductions compared to potassium;tri(butan-2-yl)boranuide.
  • Lithium aluminum hydride: Another strong reducing agent, it is generally less selective and more reactive than potassium;tri(butan-2-yl)boranuide.
  • Potassium trispyrazolylborate: While not directly related, this compound (KTp) is another potassium-containing organoboron compound used in coordination chemistry .

The uniqueness of potassium;tri(butan-2-yl)boranuide lies in its balance of reactivity and selectivity. The presence of the sec-butyl groups provides steric hindrance, allowing for more controlled and selective reductions compared to simpler borohydrides. This property makes it particularly valuable in the synthesis of complex organic molecules where stereochemistry is crucial.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (97.5%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (97.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

54575-49-4

Wikipedia

Potassium tri-sec-butylborohydride

General Manufacturing Information

Borate(1-), hydrotris(1-methylpropyl)-, potassium (1:1), (T-4)-: ACTIVE

Dates

Modify: 2024-04-14

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